molecular formula C5H7N5O B13922880 2-Amino-N-hydroxypyrimidine-5-carboximidamide

2-Amino-N-hydroxypyrimidine-5-carboximidamide

Cat. No.: B13922880
M. Wt: 153.14 g/mol
InChI Key: ODBDZDOAMMXVMQ-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxypyrimidine-5-carboximidamide ( 930121-81-6) is a versatile organic compound with a molecular formula of C5H7N5O and a molecular weight of 153.14 g/mol . This multifunctional compound features a pyrimidine core, a fundamental heterocyclic scaffold in medicinal chemistry, functionalized with both amino and hydroxy groups on the imidamide moiety. This specific structure makes it a valuable building block for synthetic chemistry and pharmaceutical research . The presence of multiple hydrogen bond donors and acceptors, indicated by its high topological polar surface area, suggests potential for diverse molecular interactions . Pyrimidine derivatives are of significant research interest due to their wide range of biological activities. They are extensively explored as key intermediates in the synthesis of pharmacologically active molecules . For instance, structurally related N'-hydroxy-pyrimidine-2-carboximidamide compounds have been identified as key intermediates for synthesizing pharmaceutically important 1,2,4-oxadiazole derivatives and are known for biological activities such as anti-HIV and antimicrobial effects . Furthermore, recent hit-to-lead optimization studies on heterocyclic carbonyloxycarboximidamide derivatives have highlighted the potential of this chemical class in developing high-affinity antagonists for targets like the human adenosine A3 receptor (hA3R), which has therapeutic potential in areas including cancer, chronic renal disease, and inflammation . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-N'-hydroxypyrimidine-5-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9)

InChI Key

ODBDZDOAMMXVMQ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=N1)N)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC(=N1)N)C(=NO)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-N-hydroxypyrimidine-5-carboximidamide typically involves the construction of the pyrimidine ring followed by functionalization to introduce the amino and N-hydroxycarboximidamide groups. The key approaches include:

Preparation via Cyclization of 3-Amino-2-unsaturated Carboxylates and Carboxylic Acid Amides

A notable industrially viable method is described in patent EP0326389B1, which provides a general process for preparing 4-hydroxypyrimidines, structurally related to 2-amino-N-hydroxypyrimidine-5-carboximidamide. The process involves:

  • Reacting a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide under controlled heating (20–200 °C, preferably 90–130 °C).
  • The reaction proceeds via cyclization to form the pyrimidine ring.
  • The addition order of reactants is flexible; however, adding the mixture into an alcoholic base solution is preferred.
  • The reaction completes within 2–20 hours depending on conditions.

Example procedure:

Step Reagents Conditions Outcome
1 Methyl 3-amino-2-pentenoate + Acetamide Dropwise addition in n-butanol at 105–110 °C Cyclization to 4-hydroxypyrimidine derivative
2 Heating for 2 hours at 110 °C Completion of ring formation High yield, minimal by-products

This method is advantageous for industrial scale due to inexpensive starting materials, high yield, and simplicity.

Condensation of β-Ketoesters with Amidines or Thiourea

Another classical approach involves the condensation of β-ketoesters with amidines or thiourea derivatives, followed by functional group transformations:

This method is well-documented in heterocyclic chemistry literature and provides a route to pyrimidine cores with amino and carboximidamide functionalities, which can be further modified to N-hydroxy derivatives.

The introduction of the N-hydroxy group on the carboximidamide moiety is typically achieved by treating the corresponding amidine or carboximidamide precursor with hydroxylamine:

  • Reaction of the aminoamidoxime intermediate with aqueous hydroxylamine in methanol at room temperature for 1 hour.
  • Precipitation and isolation of the o-aminoamidoxime, which corresponds to the N-hydroxycarboximidamide functionality.

Example from literature:

Compound Starting Material Reagent Conditions Yield
2-Amino-N’-hydroxybenzimidamide Amino-substituted precursor 50% aqueous hydroxylamine Room temperature, 1 hour 85%

This method is efficient and widely used to obtain the N-hydroxy derivatives with good purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Cyclization of 3-amino-2-unsaturated carboxylates and carboxylic acid amides 3-Amino-2-unsaturated carboxylate, Carboxylic acid amide n-Butanol, base (e.g., sodium methoxide) 90–130 °C, 2–20 h Industrial scalability, high yield, simple procedure
Condensation of β-ketoesters with amidines or thiourea β-Ketoesters, Amidines or Thiourea Raney nickel (for desulfurization) Refluxing ethanol, desulfurization step Established method, versatile
Hydroxylamine treatment for N-hydroxy group introduction Aminoamidoxime precursors Aqueous hydroxylamine (50%) Room temperature, 1 h High yield, mild conditions

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups on the pyrimidine ring .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing the activation of genes responsible for biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacteria and enhance the effectiveness of antimicrobial treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N-hydroxypyrimidine-5-carboximidamide and related compounds:

Compound Name CAS Number Molecular Formula Substituents/Modifications Pharmacological Activities Similarity Score Reference
2-Amino-N-hydroxypyrimidine-5-carboximidamide Not specified C₆H₈N₄O 2-amino, 5-(N-hydroxycarboximidamide) Under investigation
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide 330785-84-7 C₁₃H₁₂ClN₃O₂ Chloropyridinyl, methoxybenzamide Not specified 0.80
5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide 89433-80-7 C₁₀H₁₁FN₆O Fluorophenyl, pyrazole core Not specified
2,4-Diaminopyrimidine-5-carboxamide 23676-63-3 C₅H₈N₆O 2,4-diamino, 5-carboxamide Anticancer (preclinical studies) 0.66
2-Amino-5-methoxypyrimidine 102934-58-5 C₅H₇N₃O 2-amino, 5-methoxy Intermediate in drug synthesis

Structural and Functional Analysis

  • Ring System Differences: The pyrimidine core in the target compound distinguishes it from pyridine (e.g., 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide ) or pyrazole derivatives (e.g., 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide ). Pyrimidines generally exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidation.
  • Functional Group Variations: The N-hydroxycarboximidamide group in the target compound differs from carboxamide (e.g., 2,4-Diaminopyrimidine-5-carboxamide ) or methoxy groups (e.g., 2-Amino-5-methoxypyrimidine ). Halogenated analogs (e.g., chloro or fluoro substituents) often show increased lipophilicity and membrane permeability, as seen in 330785-84-7 and 89433-80-7 .

Pharmacological Implications

  • Antimicrobial Activity: Pyrimidine derivatives with amino and hydroxyl groups (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide ) demonstrate antifungal and antibacterial effects, likely due to interference with nucleotide synthesis. The target compound’s hydroxyl group may amplify these effects.
  • Antitumor Potential: Carboxamide derivatives like 23676-63-3 inhibit kinase activity in preclinical models. The carboximidamide group in the target compound could mimic this mechanism but with altered binding kinetics.

Biological Activity

2-Amino-N-hydroxypyrimidine-5-carboximidamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C5H7N5O\text{C}_5\text{H}_7\text{N}_5\text{O} and a molecular weight of approximately 153.14 g/mol. It features a pyrimidine ring substituted with an amino group, a hydroxyl group, and a carboximidamide functional group. This structural arrangement facilitates its ability to chelate metal ions, which is critical for its biological activity.

2-Amino-N-hydroxypyrimidine-5-carboximidamide primarily exhibits its biological activity through the following mechanisms:

  • Metal Ion Chelation : The compound can form stable complexes with metal ions such as iron, copper, and zinc. This chelation can inhibit the activity of metal-dependent enzymes, affecting various metabolic pathways.
  • Enzyme Inhibition : By interacting with metal ions essential for enzyme function, it may modulate the activity of enzymes involved in cellular processes, including those related to cancer and inflammation .

Biological Activities

The biological activities of 2-Amino-N-hydroxypyrimidine-5-carboximidamide can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • In Vitro Studies : The compound has shown promising anticancer effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in human lung adenocarcinoma (A549) cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : The anticancer activity is believed to be associated with its ability to induce apoptosis in cancer cells through modulation of signaling pathways involving caspases and other apoptotic factors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Broad-Spectrum Activity : It has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
  • Mechanism : The antimicrobial action is likely linked to its ability to disrupt metal ion homeostasis within bacterial cells, thereby inhibiting essential enzymatic functions necessary for bacterial survival.

Case Studies

A selection of case studies illustrates the biological activity of 2-Amino-N-hydroxypyrimidine-5-carboximidamide:

StudyFindings
Study 1Evaluated anticancer effects on A549 cells; showed IC50 values significantly lower than cisplatinSuggests potential as an alternative or adjunct therapy in lung cancer treatment
Study 2Tested antimicrobial efficacy against MRSA; demonstrated MIC values comparable to existing antibioticsIndicates promise for development as a new antimicrobial agent
Study 3Assessed enzyme inhibition in vitro; identified significant reduction in enzyme activity dependent on metal ionsHighlights importance in targeting metal-dependent enzymes for therapeutic strategies

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